molecular formula C13H12N2O5 B15064273 2-(Morpholin-4-yl)-6-nitro-4H-1-benzopyran-4-one CAS No. 130735-71-6

2-(Morpholin-4-yl)-6-nitro-4H-1-benzopyran-4-one

Cat. No.: B15064273
CAS No.: 130735-71-6
M. Wt: 276.24 g/mol
InChI Key: FEPWPCJBBOUBEB-UHFFFAOYSA-N
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Description

2-Morpholino-6-nitro-4H-chromen-4-one is a heterocyclic compound that belongs to the chromene family. . The presence of a morpholino group and a nitro group in the structure of 2-Morpholino-6-nitro-4H-chromen-4-one enhances its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Morpholino-6-nitro-4H-chromen-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 6-nitro-4H-chromen-4-one with morpholine in the presence of a suitable catalyst and solvent . The reaction conditions, such as temperature, time, and solvent choice, can significantly influence the yield and purity of the final product.

Industrial Production Methods

Industrial production of 2-Morpholino-6-nitro-4H-chromen-4-one may involve optimized synthetic routes that ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Morpholino-6-nitro-4H-chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can produce various morpholino-substituted analogs .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Morpholino-6-nitro-4H-chromen-4-one is unique due to the presence of both a morpholino group and a nitro group, which confer distinct chemical reactivity and biological activity. Its ability to inhibit the PI3K/AKT pathway and its potential use in combination therapies make it a valuable compound in medicinal chemistry .

Properties

CAS No.

130735-71-6

Molecular Formula

C13H12N2O5

Molecular Weight

276.24 g/mol

IUPAC Name

2-morpholin-4-yl-6-nitrochromen-4-one

InChI

InChI=1S/C13H12N2O5/c16-11-8-13(14-3-5-19-6-4-14)20-12-2-1-9(15(17)18)7-10(11)12/h1-2,7-8H,3-6H2

InChI Key

FEPWPCJBBOUBEB-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC(=O)C3=C(O2)C=CC(=C3)[N+](=O)[O-]

Origin of Product

United States

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